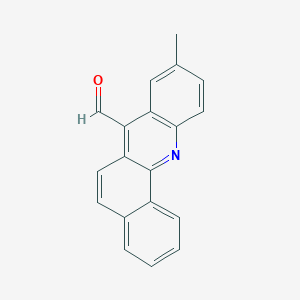
Benz(c)acridine-7-carboxaldehyde, 9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz©acridine-7-carboxaldehyde, 9-methyl-: is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic structure, which includes multiple benzene rings fused together with an acridine core. The presence of a carboxaldehyde group at the 7th position and a methyl group at the 9th position makes it unique among acridine derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine-7-carboxaldehyde, 9-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzene derivative, the process may involve Friedel-Crafts acylation followed by cyclization and subsequent functional group modifications to introduce the carboxaldehyde and methyl groups .
Industrial Production Methods: Industrial production of Benz©acridine-7-carboxaldehyde, 9-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benz©acridine-7-carboxaldehyde, 9-methyl- can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products Formed:
Oxidation: Benz©acridine-7-carboxylic acid, 9-methyl-.
Reduction: Benz©acridine-7-carbinol, 9-methyl-.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benz©acridine-7-carboxaldehyde, 9-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with DNA and proteins. Its aromatic structure allows it to intercalate between DNA bases, making it a candidate for studying DNA-binding properties and potential anticancer activities .
Industry: In the industrial sector, Benz©acridine-7-carboxaldehyde, 9-methyl- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants .
Wirkmechanismus
The mechanism of action of Benz©acridine-7-carboxaldehyde, 9-methyl- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Acridine-9-carboxaldehyde: Similar in structure but lacks the methyl group at the 9th position.
Benz©acridine-7-carboxaldehyde, 11-methyl-: Similar but with the methyl group at the 11th position.
7,9-Dimethylbenz©acridine: Similar but with an additional methyl group at the 7th position.
Uniqueness: Benz©acridine-7-carboxaldehyde, 9-methyl- is unique due to its specific substitution pattern, which affects its chemical reactivity and biological interactions. The presence of both the carboxaldehyde and methyl groups in specific positions allows for unique interactions with other molecules, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
2732-09-4 |
|---|---|
Molekularformel |
C19H13NO |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
9-methylbenzo[c]acridine-7-carbaldehyde |
InChI |
InChI=1S/C19H13NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-11H,1H3 |
InChI-Schlüssel |
CLAQKFCRXYBNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2C=O)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


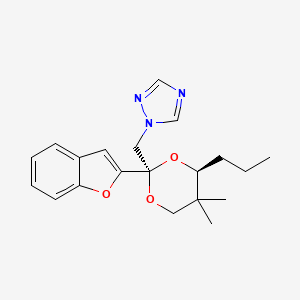
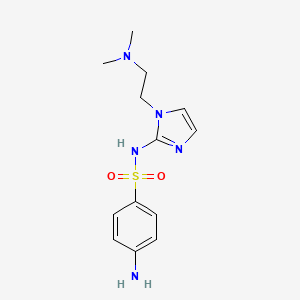

![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
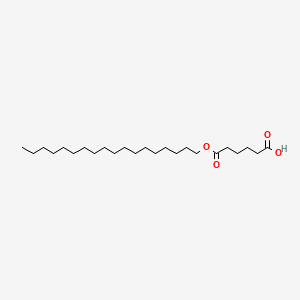
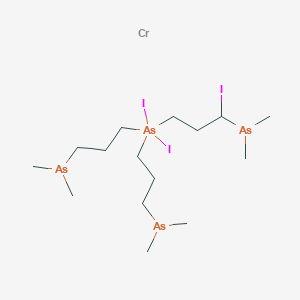
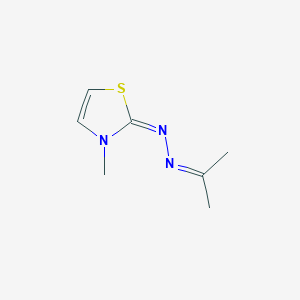
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
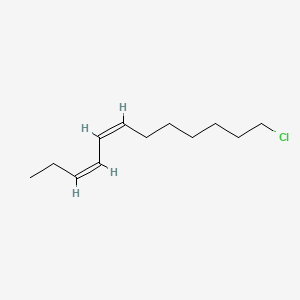
![[3-Amino-4-(2-hydroxyethoxy)phenyl]arsonic acid](/img/structure/B13792936.png)
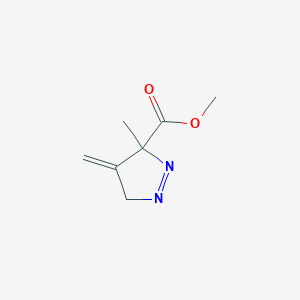
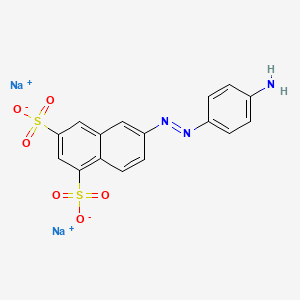
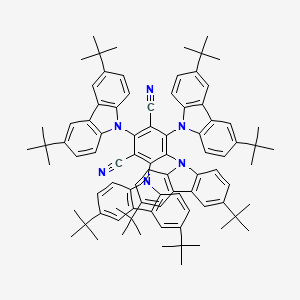
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
